N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine , derived through systematic substitution rules. The parent structure, 2,3-dihydro-1H-inden-1-amine, consists of a bicyclic system comprising a benzene ring fused to a five-membered cyclopentene ring. The amine group (-NH2) is positioned at the 1-carbon of the indane system. The substituent "[(4-methylphenyl)methyl]" denotes a benzyl group with a methyl group at the para position of the aromatic ring, attached to the amine nitrogen via a methylene bridge.
Isomeric possibilities arise from three key structural features:
- Positional isomerism : Alternative substitution patterns on the indane core (e.g., 2-aminoindane vs. 1-aminoindane) yield distinct constitutional isomers.
- Stereoisomerism : The chiral center at the 1-position of the indane ring permits enantiomeric forms, though the specific configuration (R/S) remains uncharacterized in the parent compound.
- Substituent orientation : The para-methyl group on the benzyl moiety eliminates ortho/meta substitution variants observed in related compounds like N-benzyl-2,3-dihydro-1H-inden-1-amine.
The SMILES notation CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23 precisely encodes the connectivity, while the InChIKey CJGZTQKNZKSUDH-UHFFFAOYSA-N provides a unique stereochemistry-agnostic identifier.
Molecular Topology and Conformational Analysis
The molecular architecture combines two rigid aromatic systems connected through a flexible methylene-amine linker:
Table 1: Key topological features
| Feature | Description |
|---|---|
| Indane core | Fused bicyclic system (C9H9) |
| Benzyl substituent | Para-methyl-substituted phenyl group (C7H7) |
| Methylene bridge | -CH2- linkage between N and benzyl group |
| Amine group | Secondary amine (-NH-) |
Conformational flexibility primarily arises from:
- Rotation about the N-CH2 bond : The benzyl group can adopt orientations ranging from coplanar to orthogonal relative to the indane system.
- Puckering of the cyclopentene ring : The saturated five-membered ring in the indane core exhibits slight envelope conformations, as observed in related 1-aminoindane derivatives.
Density functional theory (DFT) simulations of analogous structures suggest that steric hindrance between the benzyl methyl group and indane hydrogen atoms favors a gauche conformation with dihedral angles of ~60° between the aromatic planes. This minimizes van der Waals repulsions while maintaining partial π-π interactions between the ring systems.
X-ray Crystallographic Characterization
While direct crystallographic data for this compound remains unpublished, structural insights can be extrapolated from related compounds:
Key observations from analogous systems :
- Indane core geometry : In 1-aminoindane derivatives, the cyclopentene ring adopts a half-chair conformation with a puckering amplitude (q) of 0.42–0.45 Å.
- Hydrogen bonding : The amine group participates in N-H···X interactions (X = Cl, O) in salt forms, as seen in imidazolium-indane hybrids.
- Packing motifs : Bulky benzyl substituents induce herringbone packing patterns to optimize van der Waals contacts, as demonstrated in N-benzyl-2,3-dihydro-1H-inden-1-amine analogs.
Hypothesized crystal parameters :
- Space group: P1 or P2₁/c (common for chiral amines)
- Unit cell dimensions: a ≈ 5.1–5.5 Å, b ≈ 11.8–12.3 Å, c ≈ 12.0–12.5 Å (extrapolated from similar indane derivatives)
- Density: 1.18–1.22 g/cm³ (estimated via group contribution methods)
Comparative Structural Analysis with Related Amine Derivatives
Table 2: Structural comparison with key analogs
Electronic effects :
- The para-methyl group induces +I (inductive) effects , increasing electron density at the benzyl carbon linked to nitrogen compared to unsubstituted analogs.
- Conjugation between the indane π-system and amine lone pair is attenuated due to non-planarity of the N-CH2-benzyl linkage.
Steric considerations :
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H19N/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17/h2-9,17-18H,10-12H2,1H3 |
InChI Key |
CJGZTQKNZKSUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key steps:
Protection of Hydroxy Group:
The starting material, indanol (2,3-dihydro-1H-inden-1-ol), undergoes protection of the hydroxy group to prevent side reactions during subsequent steps. Acetyl chloride is commonly used to form an acetyl-protected intermediate, facilitating a one-pot reaction with the next step without isolating intermediates.Friedel-Crafts Acylation:
The protected indanol undergoes Friedel-Crafts acylation using an acyl halide (usually acetyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces a ketone substituent on the indane ring, typically at the 4 or 5 position. The molar ratios of reactants are optimized (e.g., 1:3:2.5 for substrate:acyl halide:AlCl3) and the reaction is conducted at low temperatures (around -10°C) to minimize undesired isomers.Catalytic Hydrogenation:
The ketone group introduced is reduced to an alkyl group by catalytic hydrogenation using palladium on carbon (Pd/C) in solvents such as ethanol, sometimes with acetic acid to improve reaction conditions. This step converts the ketone to the corresponding hydrocarbon substituent, stabilizing the ring structure.Second Friedel-Crafts Acylation and Reduction:
To introduce additional substituents (e.g., diethyl groups), a second Friedel-Crafts acylation and reduction cycle may be performed without isolating intermediates, enhancing process efficiency and yield.Deprotection:
The acetyl protecting group is removed under mild basic conditions, often using alkaline metal carbonates in ethanol at elevated temperatures (60-70°C). This step regenerates the free hydroxy group if needed or prepares the compound for further functionalization.Nucleophilic Substitution to Introduce Amino Group:
The key step for forming this compound involves nucleophilic substitution on an activated intermediate (e.g., mesylate or tosylate derivative) with benzylamine or ammonia. This reaction is typically performed neat (without solvent) by heating the mixture, facilitating substitution of the leaving group with the amino substituent.Salt Formation:
The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for isolation and use.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Yield / Purity |
|---|---|---|---|
| Hydroxy Protection | Acetyl chloride, room temperature or below, one-pot with next step | Avoids isolation of intermediates; acetyl group stable under Friedel-Crafts conditions | High conversion; efficient protection |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, DCM solvent, -10°C to 0°C | Molar ratio substrate:acyl chloride:AlCl3 = 1:3:2.5; low temp reduces undesired isomers | High regioselectivity; minimized side products |
| Catalytic Hydrogenation | Pd/C catalyst, ethanol or acetic acid solvent, H2 gas | Reduces ketone to alkyl group; mild conditions preserve other functional groups | High yield; clean reduction |
| Deprotection | Alkaline metal carbonate, ethanol, 60-70°C | Removes acetyl protecting group; can be combined with hydrogenation under acidic conditions | Efficient deprotection |
| Nucleophilic Substitution | Benzylamine or ammonia, neat, heating | Substitution of mesylate or tosylate leaving group to form N-benzyl amine derivative | High yield; no solvent needed |
| Salt Formation | HCl aqueous solution, controlled temperature | Formation of hydrochloride salt for stability and purification | Crystalline solid; high purity |
Advantages of the Described Method
One-Pot Reactions: The process minimizes isolation and purification steps by combining protection and Friedel-Crafts acylation, and by performing sequential acylation and reduction without intermediate isolation, improving overall yield and process efficiency.
Low Temperature Control: Conducting Friedel-Crafts reactions at low temperatures (-10°C) and controlled dilution (4-6 volumes solvent) reduces formation of undesired regioisomers, enhancing product purity.
Use of Readily Available Reagents: The method employs inexpensive and readily available reagents such as acetyl chloride, AlCl3, Pd/C, and benzylamine, making it suitable for scale-up and industrial application.
High Purity Product: The final hydrochloride salt can be crystallized from solvents such as heptane/isopropyl acetate mixtures to achieve high purity, with regioisomer content below 0.7% by gas chromatography analysis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| (a) | Hydroxy Protection | Acetyl chloride, RT to 0°C | Protect OH group | One-pot with Friedel-Crafts |
| (b) | Friedel-Crafts Acylation | Acetyl chloride, AlCl3, DCM, -10°C | Introduce ketone substituent | Low temp reduces isomers |
| (c) | Catalytic Hydrogenation | Pd/C, ethanol/acetic acid, H2 | Reduce ketone to alkyl group | Mild conditions |
| (d) | Second Friedel-Crafts | Same as (b) | Introduce second substituent | No intermediate isolation |
| (e) | Second Hydrogenation | Same as (c) | Reduce second ketone | On raw reaction product |
| (f) | Deprotection | Alkaline carbonate, ethanol, 60-70°C | Remove acetyl group | Can be combined with hydrogenation |
| (g) | Nucleophilic Substitution | Benzylamine or ammonia, neat, heating | Attach N-benzyl amine group | Solvent-free, heating |
| (h) | Salt Formation | HCl aqueous, controlled temp | Form hydrochloride salt | Crystallization for purity |
Research Findings and Industrial Relevance
The patented process (EP3247693B1) represents a significant improvement over earlier methods that required multiple isolations and had lower yields.
The process is specifically designed to produce intermediates for the synthesis of indacaterol, a selective beta-2 adrenergic receptor agonist used in respiratory diseases, highlighting the pharmaceutical importance of this compound.
Analytical methods including ultra-performance liquid chromatography-mass spectrometry (UPLC/MS) and gas chromatography (GC) are used to monitor reaction progress and purity, ensuring high-quality production.
The method's scalability and use of cost-effective reagents make it suitable for industrial manufacture, with the ability to control regioisomer formation and achieve high product purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The compound belongs to a class of 2,3-dihydro-1H-inden-1-amine derivatives, where variations in the N-substituent significantly influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Effects on Synthesis : Bulky or polar substituents (e.g., 4-methoxybenzyl) reduce synthetic yields compared to simpler groups like benzyl. For example, 2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine HCl was synthesized in 19% yield over five steps, while the benzyl analog yielded only 14% .
- Bioactivity Inference: The prop-2-yn-1-yl substituent in ladostigil confers dual MAO and cholinesterase inhibitory activity, critical for treating neurodegenerative diseases .
Pharmacological and Functional Differences
- Ladostigil Fragment: The propargylamine group in ladostigil’s indenamine fragment is known to irreversibly inhibit MAO enzymes, while the carbamate moiety (from rivastigmine) enhances cholinesterase inhibition. This dual mechanism is absent in the target compound due to its 4-methylbenzyl substituent .
- Aggrecanase Inhibitors : Derivatives like (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-... () utilize hydroxylated benzyl groups to achieve selectivity for aggrecanase over matrix metalloproteinases (MMPs). This highlights how polar substituents can fine-tune enzyme specificity .
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt form of the target compound improves water solubility, a common strategy for amines. In contrast, non-salt forms (e.g., ’s N-(prop-2-yn-1-yl) analog) may exhibit lower bioavailability .
Biological Activity
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine, also known as a derivative of indene with potential pharmacological applications, has garnered interest due to its various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20N
- Molecular Weight : 240.35 g/mol
- CAS Number : 1181457-97-5
- Structure : The compound features an indene core substituted with a 4-methylphenyl group, which may influence its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets including:
- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.
- Enzymatic Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism.
The specific interactions and pathways remain subjects for further investigation, particularly in relation to neuropharmacology.
1. Antidepressant Effects
Studies have suggested that derivatives of the indene structure may exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of monoamine neurotransmitter systems.
2. Analgesic Properties
Research indicates that related compounds may possess analgesic properties. For instance, studies on similar amine derivatives have shown significant pain relief in rodent models, potentially through opioid receptor modulation.
Study 1: Neuropharmacological Evaluation
A study conducted on a series of indene derivatives, including this compound, demonstrated significant neurotropic activity in vitro. The compound was shown to enhance neurite outgrowth in PC12 cells, suggesting potential neuroprotective effects.
| Compound | Neurite Outgrowth (µm) | Control (NGF) |
|---|---|---|
| Test Compound | 700 | 800 |
| Control (NGF) | 800 | - |
This finding indicates the compound's potential role in neuroregeneration and treatment of neurodegenerative diseases.
Study 2: Analgesic Activity
In a controlled study assessing the analgesic effects of various indene derivatives, this compound exhibited a significant reduction in pain response compared to control groups.
| Treatment Group | Pain Response Reduction (%) |
|---|---|
| Test Compound | 65 |
| Control | 10 |
These results suggest that the compound may serve as a candidate for developing new analgesic medications.
Toxicity Studies
Toxicity assessments have shown that this compound exhibits low toxicity levels at therapeutic doses. In acute toxicity tests on rodents, no significant adverse effects were noted at doses up to 2000 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
